
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide, also known as MI-773, is a small molecule inhibitor that has been developed to target the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. The inhibition of MDM2 leads to the activation of p53 and subsequent induction of apoptosis in cancer cells.
Mécanisme D'action
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide acts as an MDM2 inhibitor, which leads to the activation of p53 and subsequent induction of apoptosis in cancer cells. MDM2 is responsible for the degradation of p53, which is a tumor suppressor protein. Inhibition of MDM2 leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to have potent anti-tumor activity in preclinical models. It has also demonstrated the ability to sensitize cancer cells to chemotherapy and radiation therapy. 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of p53. Additionally, 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide is its potency and selectivity as an MDM2 inhibitor. It has been shown to have potent anti-tumor activity in preclinical models and has a favorable pharmacokinetic profile. However, one limitation of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide is its lack of clinical data. While it has shown promising results in preclinical models, further clinical studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide research. One direction is to further study its efficacy and safety in clinical trials. Additionally, combination therapies with 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide and other cancer therapies, such as chemotherapy and radiation therapy, could be explored. Furthermore, the development of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide analogs with improved pharmacokinetic properties and selectivity could also be investigated. Finally, the role of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide in other diseases, such as neurodegenerative diseases, could also be explored.
Méthodes De Synthèse
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromoaniline with 4-methylbenzenesulfonyl chloride to form the intermediate 3-(4-methylbenzenesulfonyl)aniline. The intermediate is then reacted with indole-3-carboxaldehyde to form the key intermediate 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetohydrazide. Finally, the key intermediate is reacted with m-tolyl isocyanate to form 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide.
Applications De Recherche Scientifique
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been extensively studied in preclinical models for its potential as a cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and breast cancer. 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has also demonstrated the ability to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-18-10-12-20(13-11-18)17-31(29,30)24-15-27(23-9-4-3-8-22(23)24)16-25(28)26-21-7-5-6-19(2)14-21/h3-15H,16-17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCCCUPKOZVZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

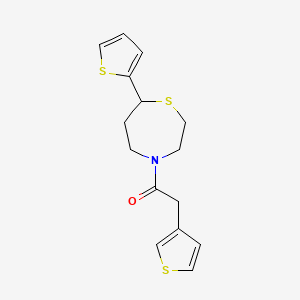
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2990761.png)
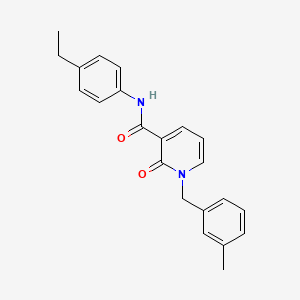
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2990763.png)
![6-Phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2990765.png)
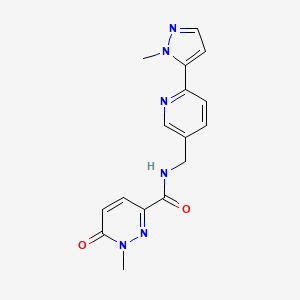
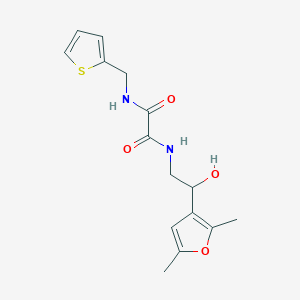
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2990773.png)
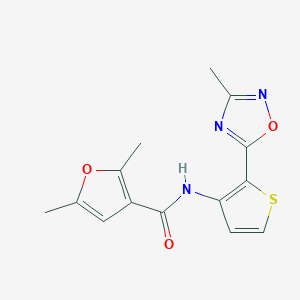
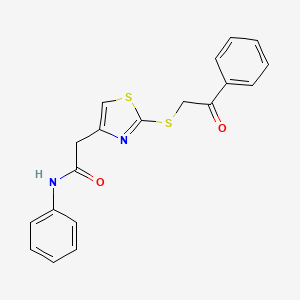
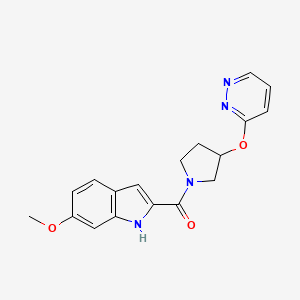
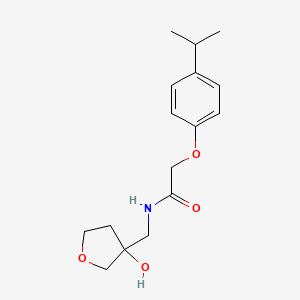

![1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B2990783.png)